2,2'-Bi-1H-benzimidazole
Overview
Description
NSC-67061: is a chemical compound with the molecular formula C₁₄H₁₀N₄ . It has a molecular weight of 234.26 g/mol . Although it may not be widely recognized, this compound has garnered interest due to its inhibitory activity against certain viruses.
Mechanism of Action
Target of Action
2,2’-Bi-1H-benzimidazole is a heterocyclic compound that has been reported to exhibit various biological activities . The primary targets of 2,2’-Bi-1H-benzimidazole are often proteins or enzymes in the cell. For instance, it has been reported to bind to the minor groove of the DNA molecule and recognize a specific base sequence .
Mode of Action
The interaction of 2,2’-Bi-1H-benzimidazole with its targets often results in changes in the function or activity of these targets. For instance, when 2,2’-Bi-1H-benzimidazole binds to the minor groove of the DNA molecule, it can affect the DNA’s ability to replicate or transcribe, thereby influencing the cell’s function .
Biochemical Pathways
The action of 2,2’-Bi-1H-benzimidazole can affect various biochemical pathways. For example, it has been reported to induce the formation of intracellular reactive oxygen species (ROS) with glutathione (GSH), followed by DNA strand breaks . This can lead to changes in the phosphorylation of p53 and upregulation of the expression levels of p21, which inhibits the expression of cyclin-B, leading to G2M arrest .
Pharmacokinetics
The properties of benzimidazole derivatives in general suggest that they may have good bioavailability and stability
Result of Action
The molecular and cellular effects of 2,2’-Bi-1H-benzimidazole’s action can vary depending on the specific target and the cell type. For instance, in cancer cells, the induction of ROS and DNA strand breaks can lead to cell cycle arrest and potentially cell death .
Action Environment
The action, efficacy, and stability of 2,2’-Bi-1H-benzimidazole can be influenced by various environmental factors. For example, in the context of corrosion inhibition, the efficacy of benzimidazoles has been shown to be influenced by the concentration of the compound and the nature of the corrosive medium . In biological systems, factors such as pH, temperature, and the presence of other molecules can also influence the action of 2,2’-Bi-1H-benzimidazole.
Biochemical Analysis
Biochemical Properties
2,2’-Bi-1H-benzimidazole has been found to interact with various enzymes, proteins, and other biomolecules . It can mimic the properties of DNA bases due to the presence of nitrogen atoms in its structure . This allows 2,2’-Bi-1H-benzimidazole to participate in a variety of biochemical reactions .
Cellular Effects
The effects of 2,2’-Bi-1H-benzimidazole on cells are diverse. It has been reported to have anti-inflammatory activity . The compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2,2’-Bi-1H-benzimidazole exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism of action is dependent on the specific biochemical reaction in which 2,2’-Bi-1H-benzimidazole is involved .
Metabolic Pathways
2,2’-Bi-1H-benzimidazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 2,2’-Bi-1H-benzimidazole within cells and tissues involve interactions with transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions .
Preparation Methods
Industrial Production Methods:: As of now, there are no established industrial-scale production methods for NSC-67061 . Its limited prominence may contribute to the lack of large-scale manufacturing processes.
Chemical Reactions Analysis
Reactivity::
NSC-67061: likely undergoes various chemical reactions, although comprehensive studies are scarce. Potential reactions include oxidation, reduction, and substitution.
Common Reagents and Conditions::Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using halogens (e.g., chlorine, bromine) or other nucleophilic substitution reactions.
Major Products:: The specific products resulting from these reactions would depend on the reaction conditions and reagents employed. Further research is necessary to elucidate the exact outcomes.
Scientific Research Applications
Antiviral Activity::
NSC-67061: has been evaluated for its antiviral properties. It was included in a study assessing inhibitors of orthopoxviruses, including monkeypox virus (MPXV). Notably, it demonstrated inhibitory activity against MPXV in vitro .
Comparison with Similar Compounds
Uniqueness:: While NSC-67061 lacks widespread recognition, its inhibitory activity against orthopoxviruses sets it apart. Notably, it shares this property with other compounds like tecovirimat (approved for smallpox treatment) and buparvaquone (used against other viral infections).
Similar Compounds::Tecovirimat: An FDA-approved antiviral for smallpox treatment.
Buparvaquone: Used against various viral infections.
Mycophenolic acid: Demonstrates antiviral activity against RNA viruses.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJRJGLFIXQHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290152 | |
Record name | 2,2'-Bi-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-02-2 | |
Record name | 2,2'-Bibenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bibenzimidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-Bi-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2'-Bi-1H-benzimidazole interact with metal ions, and what types of structures are formed?
A1: this compound acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. [, ] For instance, it forms a one-dimensional zigzag chain with mercury halides (HgX2, where X = Cl, Br, I), resulting in distorted tetrahedral [HgX2N2] coordination geometry around the mercury center. [] The flexibility of the ligand allows for conformational variations, as observed in the twisted structure of the chloride complex compared to its bromide and iodide counterparts. [] In another example, three this compound molecules chelate a single nickel(II) ion in a distorted octahedral configuration. []
Q2: What are some notable supramolecular interactions observed in crystals of this compound and its complexes?
A2: The crystal structure of the free ligand this compound reveals a two-dimensional network formed through π-π stacking and C-H...π interactions. [] Interestingly, a protonated form of this compound, 2-(2-1H-benzimidazolyl)-1H-benzimidazolium, forms a hydrogen-bonded supramolecular structure that acts as an electron donor in a charge-transfer complex with 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). []
Q3: What analytical techniques are typically employed to characterize this compound and its complexes?
A3: Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of this compound and its metal complexes, providing valuable information about bond lengths, angles, and coordination geometries. [, ] Additionally, spectroscopic techniques like UV-Vis spectroscopy can offer insights into the electronic structure and potential charge-transfer interactions within these compounds. []
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